3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Styryl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a styryl group at the 3-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Styryl-1H-pyrazole-4-carbaldehyde typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition reactions. One common method includes the reaction of styryl aldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for 3-Styryl-1H-pyrazole-4-carbaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Styryl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The styryl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Styryl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Styryl-1H-pyrazole-4-methanol.
Substitution: Various halogenated or nitrated derivatives of 3-Styryl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
3-Styryl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Styryl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a styryl group.
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a styryl group.
3-(2-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a hydroxyphenyl group instead of a styryl group
Uniqueness
3-Styryl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological or material properties.
Properties
IUPAC Name |
5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFBNMYIOSTKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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